The primary source of Toxin C13S2C3 is the venom of the Eastern green mamba (Dendroaspis angusticeps). The extraction process involves careful collection and purification techniques to isolate the toxin from the venom. High-performance liquid chromatography (HPLC) is commonly employed to achieve the necessary purity levels for research applications.
Toxin C13S2C3 is classified as a peptide toxin. Peptide toxins are small proteins that can disrupt cellular processes by interacting with specific receptors or ion channels. This particular toxin has been implicated in various neurobiological studies due to its ability to modulate synaptic transmission and influence potassium ion conductance across cell membranes.
The synthesis of Toxin C13S2C3 can be achieved through two primary methods: extraction from natural sources and recombinant DNA technology.
The extraction process requires meticulous handling to prevent degradation of the toxin. The use of HPLC allows for separation based on size and charge, ensuring high purity levels necessary for biological assays. In recombinant synthesis, factors such as temperature, pH, and nutrient availability are optimized to enhance yield and activity of the expressed toxin.
Toxin C13S2C3 consists of a specific sequence of amino acids that contribute to its functional properties. The exact molecular structure includes multiple disulfide bonds that stabilize its three-dimensional conformation, which is crucial for its biological activity.
The structural integrity maintained by disulfide bonds allows Toxin C13S2C3 to interact effectively with potassium channels, which is central to its mechanism of action .
Toxin C13S2C3 primarily participates in oxidation-reduction reactions, which can alter its functional state and biological activity.
The reactions are typically conducted under mild conditions to preserve the integrity of Toxin C13S2C3. The products formed from these reactions may exhibit different biological activities compared to the native form .
Toxin C13S2C3 exerts its effects primarily through binding to potassium channels on neuronal membranes. This interaction disrupts normal ion flow, leading to altered neuronal excitability and neurotransmitter release.
Relevant analyses often involve mass spectrometry and HPLC to assess purity and confirm structural integrity post-synthesis .
Toxin C13S2C3 has a wide range of applications across various scientific fields:
Toxin C13S2C3 originates from the venom of Dendroaspis angusticeps (Eastern green mamba), an arboreal elapid snake endemic to East Africa. The venom of this species represents a complex biofluid composed of numerous bioactive polypeptides, enzymes, and non-enzymatic proteins. Fractionation studies reveal that its venom contains a high proportion (≈60–70%) of neurotoxic polypeptides, including Kunitz-type serine protease inhibitors, dendrotoxins, and α-neurotoxins [7]. Analytical characterization via reversed-phase high-performance liquid chromatography (RP-HPLC) and SDS-PAGE demonstrates that polypeptides in the 6–8 kDa range—including Toxin C13S2C3—dominate the venom profile, alongside minor components such as phospholipases A₂ (PLA₂s) and metalloproteinases [7]. This molecular diversity enables synergistic actions on neuronal ion channels, with dendrotoxins specifically enhancing acetylcholine release at neuromuscular junctions through selective potassium channel blockade [1] [5].
Table 1: Major Polypeptide Components in Dendroaspis angusticeps Venom
Component Class | Molecular Weight (kDa) | Primary Biological Targets | Abundance (%) |
---|---|---|---|
Dendrotoxins | 6–8 | Voltage-gated K⁺ channels | 30–40% |
Kunitz inhibitors | 6–7 | Serine proteases / K⁺ channels | 20–30% |
α-Neurotoxins | 7–8 | Nicotinic acetylcholine receptors | 15–25% |
PLA₂s | 13–15 | Cell membranes / presynaptic membranes | 10–15% |
Metalloproteinases | 20–60 | Extracellular matrix proteins | <5% |
Toxin C13S2C3 was first isolated in 1980 during pioneering venom fractionation studies. Initial purification utilized gel filtration and cation-exchange chromatography, where it was designated "Component 13, Subfraction 2, Peak 3" (abbreviated C13S2C3) based on its elution profile . Early structural analyses established its identity as a 60-amino acid polypeptide cross-linked by four disulfide bonds—a hallmark of three-finger toxins (3FTxs) . By 1988, functional characterization confirmed its identity as α-dendrotoxin (α-DTX), a selective blocker of voltage-gated potassium (Kv) channels [1] [6]. This dual nomenclature persists in scientific literature, with "Toxin C13S2C3" referencing its discovery context and "α-dendrotoxin" denoting its functional classification. Notably, its amino acid sequence (QPRRKLCILHRNPGRCYDKIPAFYYNQKKKQCERFDWSGCGGNSNRFKTIEECRRTCIG) was fully resolved by 2000, revealing a pyroglutamate-modified N-terminus and conserved lysine residues critical for bioactivity [5] [6].
Toxin C13S2C3 (α-dendrotoxin) is classified within two intersecting structural and functional hierarchies: the dendrotoxin family and the three-finger toxin (3FTx) superfamily. Among dendrotoxins—comprising α-, β-, γ-, and δ-isotypes—α-dendrotoxin exhibits highest specificity for Kv1.1, Kv1.2, and Kv1.6 channel subtypes [1] [6]. Structurally, it adopts a β-sheet-dominated fold stabilized by three invariant disulfide bonds (Cys7-Cys57, Cys16-Cys40, Cys32-Cys53) and features a cationic domain enriched in lysine/arginine residues (Arg3, Arg4, Lys5, Lys28-Lys30, Arg54, Arg55) [5] [6]. This architecture aligns it with the 3FTx superfamily, characterized by three β-stranded "fingers" extending from a hydrophobic core.
Despite structural homology to Kunitz protease inhibitors (e.g., BPTI), α-dendrotoxin lacks protease inhibitory activity due to substitutions in the canonical protease-binding loop [5] [8]. Phylogenetically, it clusters with "short-chain" neurotoxins targeting ion channels rather than "long-chain" α-neurotoxins. Key differentiators include:
Table 2: Phylogenetic Classification of Toxin C13S2C3
Classification Tier | Key Features | Related Toxins | Functional Distinctions |
---|---|---|---|
Dendrotoxin family | ≈60 AA; 3 disulfide bonds; 7 kDa | β-DaTX, δ-DaTX, dendrotoxin-K | Selective Kv1.1/Kv1.2 blockade |
3FTx Superfamily | 3-finger β-sandwich fold | α-bungarotoxin, erabutoxin | Targets K⁺ channels (not nAChRs) |
Kunitz homologs | Structural mimicry of BPTI fold | BPTI, kalicludines | Lacks protease inhibition |
Table 3: Structural and Functional Comparison of Dendrotoxin Isoforms
Toxin Isoform | Amino Acid Length | Primary K⁺ Channel Targets | Key Functional Residues | Selectivity Profile |
---|---|---|---|---|
α-Dendrotoxin (C13S2C3) | 60 | KV1.1, KV1.2, KV1.6 | Lys5, Lys29, Arg55 | Blocks rapidly inactivating K⁺ currents |
δ-Dendrotoxin | 58 | KV1.1, KV1.2 | Lys5, Arg4 | Similar to α-DTX |
β-Dendrotoxin | 59 | Non-inactivating K⁺ channels | Lys28, Lys30 | Phencyclidine-sensitive blocks |
γ-Dendrotoxin | 60 | Non-inactivating K⁺ channels | Lys5, Lys29 | Novel blocker |
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